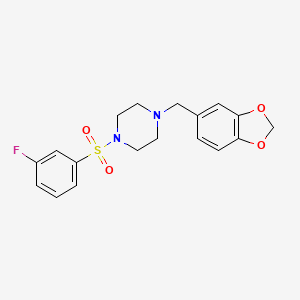

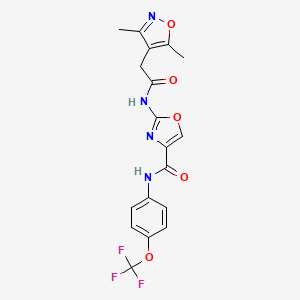

![molecular formula C13H14N2O B2385801 4-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine CAS No. 2197491-81-7](/img/structure/B2385801.png)

4-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine, also known as J147, is a synthetic compound that has gained attention in the scientific community for its potential use in treating neurodegenerative diseases. It was initially developed as a cognitive enhancer but has since been found to have neuroprotective properties.

Scientific Research Applications

Chemical Reactivity and Synthesis

The study of pyridine derivatives, including 4-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine, in chemical reactions provides insights into their reactivity and potential applications in synthesis. For instance, pyridine-N-oxide derivatives have been shown to undergo nitration, where nitro-groups are introduced into specific positions without being influenced by the presence of other substituents such as bromine atoms, ethoxy-, or methyl-groups. This demonstrates the directive influence of the N-oxide group during nitration, highlighting the chemical reactivity of pyridine derivatives in the synthesis of nitro-compounds (Hertog, Kolder, & Combe, 2010).

Catalytic and Material Science Applications

Pyridine derivatives play a significant role in catalytic processes and material science. For example, the synthesis and characterisation of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate showcases their utility as scaffolds for the synthesis of highly functionalised isoxazoles. This underlines the versatility of pyridine derivatives in developing new materials and catalytic agents, contributing to advancements in organic synthesis and materials chemistry (Ruano, Fajardo, & Martín, 2005).

Environmental and Corrosion Science

Pyridine derivatives also find applications in environmental science and corrosion protection. The corrosion inhibitive performance of pyridine-based Schiff bases on mild steel surfaces in acidic media has been extensively studied. These compounds form protective films on metal surfaces, showcasing the potential of pyridine derivatives in developing new corrosion inhibitors for industrial applications. This research not only highlights their chemical stability but also their practical applications in protecting materials from corrosion, contributing to the sustainability and longevity of metals (Murmu, Saha, Murmu, & Banerjee, 2019).

Pharmaceutical and Biomedical Research

In the pharmaceutical and biomedical fields, pyridine derivatives are explored for their potential therapeutic effects. Studies on acetic ether derivatives, including those related to this compound, have shown promising results in improving cognitive functions. Research on compounds like 2-[1-(4-Methylpiperazine)]-2-[1-(2-Pyridine)Ethoxy]ethyl demonstrates their potential in enhancing learning and memory in mice, suggesting possible applications in treating cognitive disorders or enhancing cognitive functions (Zhang, 2012).

Mechanism of Action

Target of Action

It’s worth noting that pyridine derivatives have been used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of sm cross-coupling, the reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

It’s known that pyridine derivatives can be involved in various chemical reactions, including the sm cross-coupling .

Result of Action

It’s known that the sm cross-coupling reaction, in which pyridine derivatives can participate, results in the formation of new carbon–carbon bonds .

Action Environment

It’s known that the sm cross-coupling reaction, in which pyridine derivatives can participate, is characterized by exceptionally mild and functional group tolerant reaction conditions .

Properties

IUPAC Name |

4-methyl-2-(1-pyridin-4-ylethoxy)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-10-3-8-15-13(9-10)16-11(2)12-4-6-14-7-5-12/h3-9,11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTNBQWGVWDIIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)OC(C)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(1,3-Dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phen oxy]acetamide](/img/structure/B2385720.png)

![N-(1-cyanocyclohexyl)-2-[4-(2-methanesulfonylethyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2385729.png)

![4-((4-Methoxyphenyl)sulfonyl)-8-((4-nitrophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2385732.png)

![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2385734.png)

![(E)-2-morpholino-5-((3-phenylbenzo[c]isoxazol-5-yl)methylene)thiazol-4(5H)-one](/img/structure/B2385735.png)

![6-[(2R,4R)-2-(aminomethyl)-4-methoxypyrrolidin-1-yl]pyrimidin-4-amine dihydrochloride](/img/structure/B2385736.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2385739.png)

![N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2385740.png)